5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
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Description
5-((1-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of new modified aza heterocycles, where 3-Phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles reacted with piperidine and other compounds to form 5-(2-amino-1-nitroalkyl) derivatives and 2-[3-methyl(or phenyl)-1,2,4-oxadiazol-5-yl]-2-nitroethyl p-tolyl sulfones (Tyrkov, 2006).
- Synthesis of similar compounds with 1,3,4-oxadiazole and piperidin-1-ylsulfonylbenzylsulfides structures has been achieved, elucidated by modern spectroscopic techniques (Khalid et al., 2016).
Biological Activities and Docking Studies
- Novel benzene sulfonamide pyrazole oxadiazole derivatives, similar in structure to the queried compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. Molecular docking studies were conducted against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A to understand the mode of inhibition (Shingare et al., 2022).
- The compound's analogs have been involved in the synthesis and antibacterial study of N-substituted derivatives of oxadiazole. These derivatives have shown moderate to talented antibacterial activity (Khalid et al., 2016).
- Similar compounds have been synthesized and evaluated as potential anticancer agents. Compounds with low IC50 values acted as strong anticancer agents relative to doxorubicin, a reference drug (Rehman et al., 2018).
Molecular and Crystal Structure Studies
- The compound's analogs have been studied for crystal structure, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Additional Studies
- Studies on compounds with similar structures have been conducted to predict the biological activity of potential antimicrobial and antiviral drugs. Molecular docking was used to evaluate their activity (Vaksler et al., 2023).
- The role of 5-HT(1B/1D) receptors in mediating hypotension in anesthetized rats has been investigated using compounds with similar structures (Terrón et al., 2007).
Properties
IUPAC Name |
5-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-6-3-4-8-18(15)22-24-21(30-25-22)12-16-7-5-11-26(14-16)31(27,28)17-9-10-20(29-2)19(23)13-17/h3-4,6,8-10,13,16H,5,7,11-12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUATEXCIOBLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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